PG 116800 mechanism of action
PG 116800 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PG-116800
For Researchers, Scientists, and Drug Development Professionals
Abstract
PG-116800, also known as PG-530742, is a synthetically developed, orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] As a member of the hydroxyproline-based hydroxamic acid class of inhibitors, its mechanism of action is centered on the chelation of the catalytic zinc ion within the active site of MMPs.[3] This technical guide provides a comprehensive overview of the mechanism of action of PG-116800, including its targeted enzymes, preclinical and clinical experimental protocols, and the relevant signaling pathways. Despite promising preclinical indications, PG-116800 did not demonstrate significant clinical benefit in trials for knee osteoarthritis and myocardial infarction, and its development was associated with musculoskeletal toxicity.[3][5]
Core Mechanism of Action: MMP Inhibition
PG-116800 functions as a competitive inhibitor of a range of matrix metalloproteinases. Its chemical structure, featuring a hydroxamic acid moiety, is key to its inhibitory activity. This group chelates the Zn2+ ion essential for the catalytic activity of MMPs, thereby blocking their ability to degrade extracellular matrix components.[3]
Target Selectivity
| MMP Target | Inhibitory Affinity | Reference |
| MMP-2 (Gelatinase A) | High | [2][3] |
| MMP-3 (Stromelysin 1) | High | [2][3] |
| MMP-8 (Collagenase 2) | High | [2][3] |
| MMP-9 (Gelatinase B) | High | [2][3] |
| MMP-13 (Collagenase 3) | High | [2][3] |
| MMP-14 (MT1-MMP) | High | [2][3] |
| MMP-1 (Collagenase 1) | Substantially Lower | [2][3] |
| MMP-7 (Matrilysin) | Substantially Lower | [2][3] |
Note: "High" and "Substantially Lower" are qualitative descriptions from the cited literature, as specific quantitative data (e.g., IC50, Ki) are not publicly available.
Signaling Pathways
MMPs are key modulators of the extracellular matrix and also influence various signaling pathways involved in inflammation, tissue remodeling, and degradation. By inhibiting MMPs, PG-116800 was hypothesized to interfere with these pathological processes in osteoarthritis and post-myocardial infarction remodeling.
MMP-Mediated Signaling in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes and synovial cells to upregulate the expression of MMPs, particularly MMP-1, MMP-9, and MMP-13.[6][7][8][9][10] These MMPs then degrade the cartilage matrix, leading to joint space narrowing and disease progression. PG-116800, by inhibiting these MMPs, was expected to slow down cartilage degradation.
MMP-Mediated Signaling in Post-Myocardial Infarction Remodeling
Following a myocardial infarction, an intense inflammatory response is initiated, involving the infiltration of neutrophils and macrophages which release MMPs, particularly MMP-2 and MMP-9.[11][12][13][14] These enzymes degrade the extracellular matrix of the heart, leading to ventricular remodeling, which can contribute to heart failure.[11][12][13][14] The therapeutic rationale for PG-116800 in this context was to attenuate this adverse remodeling.
Experimental Protocols
Preclinical Model: Iodoacetate-Induced Osteoarthritis in Rats
A common preclinical model used to evaluate the efficacy of PG-116800 was the iodoacetate-induced osteoarthritis model in rats.[3]
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Model Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of the rats. MIA is a metabolic inhibitor that induces chondrocyte death, leading to cartilage degradation and lesions that mimic human osteoarthritis.
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Dosage: The dose of MIA can be varied to control the severity and progression of the disease.
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Assessment: The efficacy of PG-116800 was assessed by histological analysis of the joint cartilage, and potentially through behavioral assessments of pain.
Clinical Trial: Knee Osteoarthritis
A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study was conducted to evaluate the efficacy and safety of PG-116800 in patients with mild to moderate knee osteoarthritis.[3][15]
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Patient Population: Patients with a clinical diagnosis of mild to moderate knee osteoarthritis.
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Treatment: Oral administration of PG-116800 at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or placebo, taken twice daily for 12 months.
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Primary Efficacy Endpoints:
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Progression of joint space narrowing as measured by radiography.
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Reduction in pain and stiffness and improvement in function as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
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Results: No statistically significant difference was observed between the PG-116800 groups and the placebo group in the mean change in minimum joint space width or WOMAC scores after one year of treatment. The 200 mg dose was discontinued due to an increased frequency of musculoskeletal adverse events.[3][15]
Clinical Trial: PREMIER (Prevention of Myocardial Infarction Early Remodeling)
This was an international, randomized, double-blind, placebo-controlled study to determine if PG-116800 could reduce left ventricular (LV) remodeling after a myocardial infarction.[5][16][17]
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Patient Population: 253 patients with a first ST-segment elevation myocardial infarction and an ejection fraction between 15% and 40%.
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Treatment: Patients were treated with either a placebo or PG-116800 for 90 days, initiated 48 +/- 24 hours after the myocardial infarction.
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Primary Efficacy Endpoint: Change in LV volumes as determined by serial echocardiography.
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Results: PG-116800 failed to reduce LV remodeling or improve clinical outcomes compared to placebo. While well-tolerated, there was an increased incidence of arthralgia and joint stiffness.[5][16][17]
Summary of Clinical Outcomes and Future Directions
Clinical trials of PG-116800 in both knee osteoarthritis and post-myocardial infarction remodeling did not demonstrate the anticipated therapeutic benefits.[3][5] Furthermore, the development of musculoskeletal toxicity, a known side effect of some broad-spectrum MMP inhibitors, was a significant concern.[3] The unfavorable risk-benefit profile led to the discontinuation of its development for these indications.
The experience with PG-116800 and other broad-spectrum MMP inhibitors highlights the challenges in targeting this enzyme family. Future research in this area may focus on developing more selective MMP inhibitors to minimize off-target effects and improve the therapeutic window. A deeper understanding of the specific roles of individual MMPs in different pathological conditions will be crucial for the successful development of next-generation MMP-targeted therapies.
References
- 1. Matrix Metalloproteinases as Input and Output Signals for Post-Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PG-116800 | MMP | TargetMol [targetmol.com]
- 5. Effects of selective matrix metalloproteinase inhibitor (PG-116800) to prevent ventricular remodeling after myocardial infarction: results of the PREMIER (Prevention of Myocardial Infarction Early Remodeling) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospects for treating osteoarthritis: enzyme–protein interactions regulating matrix metalloproteinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinases in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Assigning matrix metalloproteinase roles in ischaemic cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of PG-116800, a Matrix Metalloproteinase Inhibitor, to Prevent Left Ventricular Remodeling After Acute Myocardial Infarction - American College of Cardiology [acc.org]
